1-(2-(Dimethylamino)phenyl)ethanone
Overview
Description
1-(2-(Dimethylamino)phenyl)ethanone, also known by its IUPAC name 1-[2-(dimethylamino)phenyl]ethanone, is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethanone group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(2-(Dimethylamino)phenyl)ethanone can be achieved through several methods. One common synthetic route involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde in the presence of concentrated hydrochloric acid and ethanol. The mixture is refluxed, filtered, and then crystallized to obtain the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-(Dimethylamino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Dimethylamino)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)phenyl)ethanone involves its interaction with molecular targets and pathways within biological systems. The dimethylamino group can interact with various enzymes and receptors, influencing biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
1-(2-(Dimethylamino)phenyl)ethanone can be compared with similar compounds such as:
1-(4-(Dimethylamino)phenyl)ethanone: Similar structure but with the dimethylamino group at the para position.
1-(3-(Dimethylamino)phenyl)ethanone: Similar structure but with the dimethylamino group at the meta position. These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the dimethylamino group on the phenyl ring.
Properties
IUPAC Name |
1-[2-(dimethylamino)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(12)9-6-4-5-7-10(9)11(2)3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWUMGUYJOCPGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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